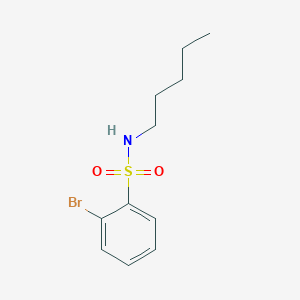

2-bromo-N-pentylbenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Derivatives in Chemical Biology and Medicinal Chemistry

Benzenesulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities. ajchem-b.com These compounds are recognized for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents. ajchem-b.comnih.gov The versatility of the benzenesulfonamide scaffold allows for systematic chemical modifications, enabling the development of derivatives with tailored biological activities. ajchem-b.com

Researchers have successfully synthesized and evaluated numerous benzenesulfonamide derivatives for various therapeutic targets. For instance, certain derivatives act as potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and some cancers. ajchem-b.comnih.gov Others have been identified as promising kinase inhibitors for the treatment of glioblastoma. The addition of different functional groups to the benzene (B151609) ring or the sulfonamide nitrogen allows chemists to fine-tune the molecule's properties, such as solubility and target-binding affinity, to enhance its therapeutic potential. nih.gov This strategic modification has led to the development of thousands of sulfonamide-based molecules, many of which have entered clinical use. wikipedia.org

Significance of the Sulfonamide Functional Group in Bioactive Molecules

The sulfonamide functional group, with its core structure R−S(=O)₂−NR₂, is a key pharmacophore responsible for the biological activities of many therapeutic agents. ajchem-b.com This group is not limited to antibacterial drugs; it is a critical component in various other medications, including diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.org The structural rigidity of the sulfonamide group often results in compounds that are crystalline, a property that is historically useful for the identification and purification of amines. ajchem-b.com

The sulfonamide moiety's ability to act as a competitive inhibitor of enzymes is a primary reason for its therapeutic success. In bacteria, for example, sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis. wikipedia.org This mechanism effectively halts bacterial growth. wikipedia.org The chemical stability and the specific three-dimensional arrangement of the sulfonamide group allow it to bind effectively to enzyme active sites, making it an enduring and vital functional group in drug design. ajchem-b.com

Historical Perspectives and Evolution of Benzenesulfonamide Research Relevant to Brominated Analogues

The history of sulfonamides marks a pivotal moment in medicine. The journey began in the 1930s in the laboratories of Bayer AG, where the first sulfonamide, Prontosil, was discovered by Gerhard Domagk. wikipedia.orgyoutube.com Initially investigated as a dye, Prontosil was found to be a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). youtube.com This discovery ushered in the era of systemic antibacterial therapy and was the first effective defense against many common bacterial infections before the widespread availability of penicillin. wikipedia.orgajchem-b.com

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives in the 1930s and 1940s to improve potency and reduce toxicity. wikipedia.org This era of chemical modification is where the relevance of analogues like 2-bromo-N-pentylbenzenesulfonamide emerges. Halogenation, including the introduction of bromine atoms, is a well-established strategy in medicinal chemistry to alter a molecule's electronic properties, lipophilicity, and metabolic stability. While the specific historical development of brominated benzenesulfonamides is not a distinct chapter, it is part of the broader, continuous effort to refine and expand the therapeutic utility of the sulfonamide scaffold. The evolution from simple antibacterial agents to a diverse class of drugs targeting enzymes and receptors in various diseases highlights the enduring importance of this chemical class. ajchem-b.comajchem-b.com

Purpose and Scope of the Research Outline

The purpose of this article is to provide a focused, scientific overview of the chemical compound this compound. By situating this specific molecule within the established and significant field of sulfonamide chemistry, this text aims to illuminate its chemical nature and potential areas of scientific interest. The scope is strictly limited to its chemical context, including the general biological relevance of its structural class, the importance of its core functional group, and the historical development of related compounds. This article serves as a foundational reference, synthesizing information on the broader class of benzenesulfonamides to provide a comprehensive understanding of a specific, yet representative, member.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-pentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFQJMKWUBSIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395088 | |

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-99-1 | |

| Record name | 2-bromo-N-pentylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo N Pentylbenzenesulfonamide

Precursor Synthesis and Derivatization Strategies

The traditional and most common pathway to 2-bromo-N-pentylbenzenesulfonamide involves a two-step process: the synthesis of the sulfonyl chloride precursor followed by the introduction of the amine.

Synthesis of Brominated Benzenesulfonyl Chlorides

The primary precursor for the target compound is 2-bromobenzenesulfonyl chloride. This intermediate is typically synthesized from 2-bromoaniline via a diazotization reaction, followed by a sulfochlorination process.

One established method involves adding 2-bromoaniline to hydrochloric acid and water, cooling the mixture to between -5 °C and 0 °C, and then adding an aqueous solution of sodium nitrite to form the diazonium salt. google.comgoogle.com This unstable intermediate is then treated with a solution of zinc chloride or ferric chloride to generate a more stable solid diazonium salt. google.com The separated diazonium salt is subsequently subjected to a sulfonyl chlorination reaction to yield 2-bromobenzenesulfonyl chloride. google.com An alternative approach involves the diazotization, Sandmeyer reaction, and chloro-sulfonation of 2-aminobenzenesulfonic acid to achieve the same precursor. semanticscholar.org

| Starting Material | Key Reagents | Intermediate | Product | Yield |

| 2-Bromoaniline | 1. HCl, NaNO₂ 2. ZnCl₂ or FeCl₃ 3. SO₂, CuCl₂ | Diazonium Salt | 2-Bromobenzenesulfonyl chloride | 82.4% google.com |

| 2-Aminobenzenesulfonic acid | Diazotization, Sandmeyer, and Chloro-sulfonation reagents | - | 2-Bromobenzenesulfonyl chloride | Improved yield reported semanticscholar.org |

Introduction of the Pentyl Amine Moiety via Condensation Reactions

The formation of the sulfonamide bond is classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk In the synthesis of this compound, this involves the condensation of 2-bromobenzenesulfonyl chloride with pentylamine.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. Common bases used for this purpose include pyridine, triethylamine, or sodium hydroxide. researchgate.net The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the stable S-N bond. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the final product.

General Reaction Scheme:

Br-C₆H₄-SO₂Cl + CH₃(CH₂)₄NH₂ → Br-C₆H₄-SO₂NH(CH₂)₄CH₃ + HCl

Direct Synthetic Approaches to this compound

While the precursor-based method is dominant, other strategies can be envisioned for the direct synthesis of the target molecule.

Reaction of 3-Bromobenzenesulfonyl Chloride with Pentanol Followed by Ammonolysis

The specific reaction of 3-bromobenzenesulfonyl chloride with pentanol would not yield the desired 2-bromo isomer. However, a theoretical pathway starting with the correct isomer, 2-bromobenzenesulfonyl chloride, can be considered. The reaction of a sulfonyl chloride with an alcohol like pentanol in the presence of a base would first yield a sulfonate ester (pentyl 2-bromobenzenesulfonate). This ester could then potentially be converted to the sulfonamide through ammonolysis, which involves reaction with ammonia or an amine. This two-step, one-pot approach is less common than the direct reaction with the amine due to the generally lower reactivity of sulfonate esters compared to sulfonyl chlorides.

Alternative Synthetic Routes

| Route | Step 1 | Step 2 | Key Features |

| Standard | Synthesis of 2-bromobenzenesulfonyl chloride | Condensation with pentylamine | Most common and direct method. |

| N-Alkylation | Synthesis of 2-bromobenzenesulfonamide | Alkylation with a pentyl halide (e.g., 1-bromopentane) | Useful alternative when direct amination is problematic. |

Advanced Catalytic Methods for Sulfonamide Formation

Modern organic synthesis has seen the development of advanced catalytic methods that offer milder conditions, broader functional group tolerance, and higher efficiency compared to traditional methods. thieme-connect.com While not specifically detailed for this compound, these methods are generally applicable to the formation of aryl sulfonamides.

Catalytic Oxidation: New strategies involve the construction of sulfonamides through catalytic oxidation, coupling sulfur reagents (like sulfinic acids or thiols) with amines in the presence of an oxidant. thieme-connect.comrsc.org For instance, I₂O₅-mediated direct sulfonylation of amines with arylthiols provides a metal-free route to sulfonamides. rsc.org

Copper-Catalyzed Reactions: Copper(II)-catalyzed one-step synthesis of sulfonamides has been developed using (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com This approach offers a wide range of substrate compatibility.

Photoredox Catalysis: Synergistic photoredox and copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. thieme-connect.com

Decarboxylative Halosulfonylation: A recently developed method allows for the conversion of aromatic carboxylic acids directly into sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT). acs.org The resulting sulfonyl chloride can then be aminated in a one-pot process. acs.org This would allow a route from 2-bromobenzoic acid to the target sulfonamide.

These advanced methods provide powerful alternatives to the classical synthesis, often avoiding the need to pre-form and handle potentially unstable sulfonyl chlorides. researchgate.net

N-Alkylation and N-Functionalization Strategies of Benzenesulfonamides

Once the benzenesulfonamide (B165840) core is synthesized, further functionalization at the nitrogen atom can be achieved through various N-alkylation and N-functionalization strategies. These methods are crucial for introducing diverse substituents and modulating the properties of the final compound.

Manganese catalysis offers a sustainable and economical approach for the N-alkylation of sulfonamides. acs.orgnih.gov This method often employs a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is temporarily oxidized to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine. acs.org The subsequent reduction of the imine by the hydrogen borrowed from the alcohol yields the N-alkylated sulfonamide, with water as the only byproduct. acs.org

A well-defined and bench-stable Mn(I) PNP pincer precatalyst has been shown to be effective for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.orgnih.gov This methodology demonstrates excellent functional group tolerance. acs.org Another approach utilizes a catalytic amount of manganese dioxide under solvent-free conditions and in the presence of air for the N-alkylation of sulfonamides and amines with alcohols. organic-chemistry.org

| Catalyst | Alcohol Substrates | Key Features |

| Mn(I) PNP Pincer Precatalyst | Benzylic and primary aliphatic alcohols | High yields, broad substrate scope, mono-alkylation selectivity. acs.orgnih.gov |

| Manganese Dioxide | Various alcohols | Solvent-free, practical, and efficient. organic-chemistry.org |

This table highlights manganese-catalyzed N-alkylation methods for sulfonamides.

Copper catalysis provides another efficient and readily accessible method for the N-alkylation of sulfonamides with alcohols, also proceeding via a hydrogen borrowing mechanism. ionike.com Simple copper salts, such as copper(II) acetate, can effectively catalyze this transformation. ionike.com The reaction is often carried out in the presence of a base and can be performed in the air. ionike.com This method is applicable to a variety of sulfonamides and benzylic alcohols. ionike.com

Beyond manganese and copper, other transition metals have been successfully employed for the N-alkylation and N-functionalization of sulfonamides.

Iridium-Catalyzed N-Alkylation: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) and phosphine ligands, are highly efficient for the selective mono-N-alkylation of sulfonamides with alcohols. diva-portal.orgnih.gov These reactions also operate via a borrowing hydrogenation strategy and tolerate a broad range of sulfonamides and alcohols, including (hetero)aromatic and aliphatic substrates. diva-portal.org A simple system using [Cp*IrCl₂]₂ with a base has also been developed for this purpose. nih.gov Furthermore, iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes provides a route to N-benzylated sulfonamides. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the C-H olefination of N-benzoylsulfonamides with internal alkenes, leading to the formation of 3,3-disubstituted isoindolinones. nih.gov Rhodium(III)-catalyzed oxidative olefination of N-allyl sulfonamides has also been reported. rsc.org

Other N-Functionalization Strategies:

Nucleophilic Aromatic Substitution: The direct reaction of sulfonamides with activated aryl halides, such as those bearing nitro groups, can lead to N-arylation under suitable conditions, sometimes facilitated by microwave irradiation. researchgate.net

Radical-Mediated Additions: N-alkyl-N-chlorosulfonamides can undergo copper(I)-catalyzed addition reactions to alkenes, which proceeds via amidyl radicals. beilstein-journals.org

Late-Stage Functionalization: Recent strategies focus on the late-stage functionalization of the sulfonamide moiety itself. For instance, photocatalytic methods can convert sulfonamides into sulfonyl radical intermediates, which can then be used in further chemical transformations. nih.govacs.org Reductive cleavage of the N-S bond in secondary sulfonamides can generate sulfinates and amines, which can be further functionalized in situ. chemrxiv.org

Synthetic Applications as a Building Block in Complex Molecular Architectures

This compound has emerged as a valuable and versatile building block in the field of medicinal chemistry and organic synthesis. Its unique combination of a reactive bromine atom on the aromatic ring and a sulfonamide moiety bearing a pentyl group allows for its strategic incorporation into a variety of complex molecular architectures. This section explores its specific applications, with a significant focus on its role in the development of targeted protein degraders.

Role as a Protein Degrader Building Block

The most prominent application of this compound is as a key structural component in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. This innovative approach to drug discovery offers the potential to target proteins that have been traditionally considered "undruggable."

The modular nature of PROTAC synthesis allows for the creation of extensive libraries of related compounds to optimize their degradation efficiency and selectivity. In this context, this compound and its analogues are invaluable tools for rapidly assembling diverse PROTACs for screening and lead optimization.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 951883-99-1 calpaclab.com |

| Molecular Formula | C₁₁H₁₆BrNO₂S calpaclab.com |

| Molecular Weight | 306.2 g/mol calpaclab.com |

| Classification | Protein Degrader Building Block calpaclab.com |

Integration into Diverse Chemical Scaffolds

Beyond its specific application in PROTACs, the chemical functionalities of this compound make it a versatile intermediate for integration into a wide array of other complex chemical scaffolds. The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of biaryl systems and the introduction of diverse substituents, which are common motifs in medicinally relevant molecules.

The sulfonamide group itself is a key pharmacophore found in numerous approved drugs, exhibiting a range of biological activities. The N-pentyl group can be varied to modulate lipophilicity and other drug-like properties. General synthetic strategies for N-alkylation of sulfonamides, such as the reaction of a sulfonamide with an alkyl halide in the presence of a base, are well-established and can be applied to generate a library of N-substituted 2-bromobenzenesulfonamides for further elaboration. nih.gov

The synthesis of the parent 2-bromobenzenesulfonamide can be achieved by the reaction of 2-bromobenzenesulfonyl chloride with ammonia. The subsequent N-alkylation with a pentyl halide, such as 1-bromopentane, in the presence of a suitable base, would yield the desired this compound. This straightforward synthetic accessibility further enhances its utility as a building block.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo N Pentylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-bromo-N-pentylbenzenesulfonamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the N-pentyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring. Protons on carbons attached to electronegative atoms like nitrogen and bromine are typically shifted downfield. libretexts.orglibretexts.org

The aromatic region is expected to show complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The protons on the pentyl group will appear as a series of signals, with their chemical shifts and splitting patterns determined by their proximity to the nitrogen atom and neighboring protons. The terminal methyl group of the pentyl chain would likely appear as a triplet at the most upfield position.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | Multiplet |

| N-CH₂- | 3.0 - 3.4 | Triplet |

| -CH₂-CH₂-N- | 1.4 - 1.8 | Multiplet |

| -CH₂-CH₂-CH₃ | 1.2 - 1.5 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, each carbon atom in this compound is expected to produce a unique signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The aromatic carbons will resonate in the downfield region (typically 120-140 ppm). The carbon atom directly bonded to the bromine atom will be shifted due to the halogen's electronegativity. The carbons of the pentyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 120 - 125 |

| C-S | 138 - 142 |

| Aromatic C-H | 127 - 135 |

| N-CH₂ | 43 - 47 |

| -CH₂- | 28 - 32 |

| -CH₂- | 21 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.edu

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the sulfonamide group, the aromatic ring, the alkyl chain, and the carbon-bromine bond.

Sulfonamide Group (SO₂NH): This group will give rise to two strong and distinct stretching vibrations for the S=O bonds, typically appearing in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net

N-H Stretch: A moderate absorption band for the N-H stretch is expected around 3200-3300 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the benzene ring are anticipated to appear as a group of weak to medium bands just above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the ring will produce bands in the 1450-1600 cm⁻¹ region.

Alkyl Chain (Pentyl Group): The C-H stretching vibrations of the pentyl group will be observed as strong bands in the 2850-2960 cm⁻¹ range. pressbooks.pub

C-Br Stretch: A weak to medium absorption band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| S=O | Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HR-EI-MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, a key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, separated by two mass units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). docbrown.infodocbrown.info The molecular weight of this compound is 306.22 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): This technique allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition.

Predicted Fragmentation Pattern:

Loss of Bromine: A common fragmentation pathway would be the cleavage of the C-Br bond, resulting in a fragment ion at [M-Br]⁺.

Loss of the Pentyl Group: Cleavage of the N-C bond of the pentyl group would lead to a fragment at [M-C₅H₁₁]⁺.

Benzenesulfonyl Cation: A prominent peak corresponding to the 2-bromobenzenesulfonyl cation ([C₆H₄BrSO₂]⁺) is also likely.

Tropylium Ion: Further fragmentation of the aromatic ring could lead to the formation of smaller, characteristic aromatic ions.

Table of Predicted Key Fragments in the Mass Spectrum:

| Fragment | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₁H₁₆BrNO₂S]⁺ | 305/307 |

| [M-Br]⁺ | [C₁₁H₁₆NO₂S]⁺ | 226 |

| [M-C₅H₁₁]⁺ | [C₆H₅BrNO₂S]⁺ | 234/236 |

| [C₆H₄BrSO₂]⁺ | 2-bromobenzenesulfonyl cation | 219/221 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of sulfonamides. sielc.comwu.ac.th A reversed-phase HPLC method, likely using a C18 column, would be suitable for assessing the purity of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule will absorb UV light. helixchrom.com

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of sulfonamides, often after a derivatization step to increase their volatility and thermal stability. oup.comnih.gov For this compound, derivatization, for instance by methylation, might be necessary for successful GC analysis. The use of a mass spectrometer as a detector (GC-MS) would provide both separation and structural information.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is a standard method. Silica gel is a common stationary phase, and the mobile phase would be a solvent system, such as a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation of the desired compound from any impurities or unreacted starting materials.

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexane |

Structure Activity Relationship Sar Studies and Rational Design of 2 Bromo N Pentylbenzenesulfonamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives can be finely tuned by strategic modifications at three key positions: the phenyl ring, the N-alkyl chain, and the sulfonamide linker itself. These explorations are crucial for understanding the steric, electronic, and hydrophobic requirements for optimal interaction with biological targets.

The substitution pattern on the phenyl ring of benzenesulfonamide derivatives is a critical determinant of their biological activity. While direct SAR studies on 2-bromo-N-pentylbenzenesulfonamide are not extensively documented, the principles derived from related benzenesulfonamides offer valuable insights. For instance, the position and nature of substituents on the aromatic ring can significantly influence the compound's potency and selectivity.

In broader studies of benzenesulfonamides, a variety of substituents on the parent aromatic ring have been explored in conjunction with different sulfonamide portions. The introduction of different functional groups can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. For example, in a series of benzenesulfonamide derivatives developed as potential antileishmanial agents, the exploration of various substituents on the aromatic ring was a key strategy in the hit-to-lead optimization process. rsc.org

| Substituent at Phenyl Ring | Observed Effect on Activity (General Benzenesulfonamides) |

| Halogens (e.g., F, Cl) | Can enhance binding affinity through halogen bonding and increase lipophilicity. |

| Methoxy groups | May increase potency but can also lead to metabolic liabilities. |

| Methyl groups | Can provide favorable steric interactions within a binding pocket. |

| Naphthalene and biphenyl moieties | Can enhance potency by extending into larger hydrophobic pockets. nih.gov |

The presence of the bromo group at the 2-position of this compound suggests a potential for specific interactions within a target's binding site. The impact of moving the bromo group to other positions (e.g., 3- or 4-position) or replacing it with other halogens (e.g., chloro, fluoro) or other functional groups would be a logical step in an SAR exploration to probe the binding pocket for favorable interactions.

Studies on other N-substituted benzenesulfonamides have demonstrated that both the length and branching of the alkyl chain can have a profound effect on biological activity. For instance, increasing or decreasing the chain length from five carbons could either improve or diminish activity depending on the size and shape of the corresponding binding pocket on the target protein. Introducing branching, such as an isopentyl or neopentyl group, would alter the steric profile and could lead to more specific interactions.

| N-Alkyl Chain Variation | Potential Impact on Activity |

| Shorter chains (e.g., methyl, ethyl) | Decreased lipophilicity, potentially altering cell permeability and target binding. |

| Longer chains (e.g., hexyl, heptyl) | Increased lipophilicity, which could enhance membrane interactions but might also lead to poor solubility. |

| Branched chains (e.g., isopropyl, isobutyl) | Can provide a better fit in sterically constrained binding pockets and improve metabolic stability. |

| Cyclic groups (e.g., cyclopentyl, cyclohexyl) | Introduces conformational rigidity, which can be favorable for binding entropy. |

The potency of some benzenesulfonamide series has been shown to be strongly dependent on lipophilicity, making the optimization of the N-alkyl chain a critical but challenging aspect of drug design. nih.gov

The sulfonamide (SO₂NH) group is a key functional group in this class of compounds, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov While it is a critical pharmacophoric element, modifications to this linker can be explored to fine-tune the molecule's properties.

Bioisosteric replacement of the sulfonamide group is a common strategy in medicinal chemistry. For instance, replacing the sulfonamide with a carboxamide or a reversed sulfonamide could alter the compound's chemical stability, hydrogen bonding capacity, and interaction with the target protein. However, such modifications must be approached with caution, as the sulfonamide moiety is often essential for the desired biological activity. researchgate.net

Identification of Key Pharmacophoric Features

The essential structural features required for the biological activity of benzenesulfonamide derivatives are collectively known as the pharmacophore. For many benzenesulfonamides, particularly those targeting metalloenzymes, the key pharmacophoric elements include:

An aromatic or heterocyclic ring: This part of the molecule often engages in hydrophobic and/or pi-stacking interactions within the active site of the target protein.

The sulfonamide group (SO₂NH): This group is frequently involved in coordinating with a metal ion (e.g., Zn²⁺) in the active site and forms crucial hydrogen bonds with amino acid residues. nih.gov

The "tail" portion: This corresponds to the N-substituent (the pentyl group in this compound), which can interact with hydrophobic regions of the binding site, influencing potency and selectivity. nih.gov

The "tail approach" is a design strategy based on appending different chemical moieties to the aromatic or heterocyclic ring to interact with the middle and outer parts of the active site cavity, thereby enhancing binding affinity and selectivity. nih.gov

Lead Optimization Strategies Based on SAR Data

Based on the SAR data gathered from systematic modifications, several lead optimization strategies can be employed to enhance the drug-like properties of this compound derivatives. A multi-parameter optimization campaign would typically aim to improve not only potency but also metabolic stability, aqueous solubility, and cell permeability. nih.gov

Hit-to-lead optimization programs for benzenesulfonamide series often involve the synthesis and screening of a large number of analogs to build a comprehensive understanding of the SAR. nih.gov For instance, if initial studies indicate that high lipophilicity is linked to poor pharmacokinetics, subsequent optimization efforts would focus on introducing more polar groups or employing strategies to balance lipophilicity with potency. nih.govrsc.org

| Optimization Strategy | Goal | Example Modification |

| Potency Enhancement | Increase binding affinity to the target. | Introduce substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Selectivity Improvement | Minimize off-target effects. | Exploit differences in the active sites of the target and off-target proteins through steric or electronic modifications. |

| Improvement of Physicochemical Properties | Enhance solubility, permeability, and metabolic stability. | Introduce polar functional groups, reduce molecular weight, or block metabolically labile sites. |

| Bioisosteric Replacement | Improve pharmacokinetic properties or reduce toxicity while maintaining activity. | Replace a functional group (e.g., a metabolically unstable ester) with a more stable bioisostere (e.g., an oxadiazole). nih.gov |

Development of Selective Agents for Specific Biological Targets

The benzenesulfonamide framework is a privileged structure in drug discovery, with derivatives showing activity against a wide range of biological targets, including enzymes and receptors. The development of selective agents from the this compound scaffold would involve a focused medicinal chemistry effort guided by SAR data to optimize potency and selectivity for a particular target.

For example, benzenesulfonamide derivatives have been extensively explored as inhibitors of carbonic anhydrases, with different substitution patterns on the aromatic ring and the sulfonamide nitrogen leading to varying inhibitory profiles against different CA isoforms. nanobioletters.comtandfonline.com This highlights the potential to develop isoform-selective inhibitors by fine-tuning the structure of the lead compound.

Similarly, research on benzenesulfonamide derivatives as inhibitors of the transient receptor potential vanilloid 4 (TRPV4) channel has shown that modifications to the benzenesulfonamide core can lead to potent and selective antagonists. nih.gov In another study, structural optimization of a benzenesulfonamide-based inhibitor of influenza hemagglutinin resulted in potent antiviral agents with improved metabolic stability. nih.gov

The development of selective agents based on this compound could target a variety of proteins. The initial step would be to screen the compound against a panel of biological targets to identify a primary hit. Subsequent optimization would then focus on enhancing the affinity for the desired target while minimizing off-target effects. This could involve, for instance, modifying the N-pentyl group to better fit a specific hydrophobic pocket in the target protein or altering the substitution on the phenyl ring to form specific hydrogen bonds or other interactions that enhance selectivity.

Table 3: Examples of Biological Targets for Benzenesulfonamide Derivatives

| Biological Target | Therapeutic Area | Key Structural Modifications for Selectivity |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | Variations in the substitution pattern on the aromatic ring and the sulfonamide tail. nanobioletters.comtandfonline.com |

| 12-Lipoxygenase | Inflammation, Diabetes, Cancer | Introduction of specific substituents on the benzylamino portion of the molecule. acs.orgnih.gov |

| TRPV4 Channels | Acute Lung Injury | Modifications of the parent antagonist structure, RN-9893. nih.gov |

| Influenza Hemagglutinin | Infectious Disease | Optimization of the cyclohexylmethylamino and benzenesulfonamide moieties. nih.gov |

| Angiotensin II Type 2 (AT2) Receptor | Cardiovascular Disease | Synthesis of biphenylsulfonamide derivatives with specific substituents. frontiersin.org |

Uncharted Territory: The Future of this compound in Chemical Research

The scientific community has yet to fully explore the potential of this compound, a chemical compound with the formula C11H16BrNO2S and a molecular weight of 306.22 g/mol . moldb.com While its basic chemical properties are documented, its broader applications and future research directions remain largely speculative. This article navigates the prospective avenues for investigation surrounding this intriguing molecule, structured around key areas of chemical and pharmaceutical research.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-pentylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically begins with 2-bromobenzenesulfonyl chloride as the starting material, reacting with pentylamine under controlled conditions. Key steps include:

- Acylation : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride.

- Amine Coupling : Maintain a pH > 8 (via NaHCO₃ or Et₃N) to deprotonate the amine and drive the reaction .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to amine) and low-temperature conditions (0–5°C) to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the benzene ring (e.g., bromine’s deshielding effect at C2) and the pentyl chain’s proton environments.

- IR Spectroscopy : Confirm sulfonamide formation via N–H stretching (3260–3320 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 334.03 for C₁₁H₁₅BrNO₂S) .

Q. How does the bromine substituent influence the compound’s solubility and stability?

- Methodological Answer : Bromine’s electron-withdrawing effect reduces solubility in polar solvents (e.g., water) but enhances stability against nucleophilic attack. Solubility can be improved using DMSO or DMF, while stability under light/heat requires storage in amber vials at –20°C .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electron density around the bromine atom, identifying susceptibility to substitution.

- Molecular Electrostatic Potential (MEP) : Visualize electrophilic regions for SNAr (nucleophilic aromatic substitution) pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. How can crystallographic data resolve contradictions in reported bond angles and lengths for brominated sulfonamides?

- Methodological Answer :

- X-ray Diffraction : Refine unit cell parameters using programs like SHELXL. Compare C–Br bond lengths (expected range: 1.89–1.93 Å) and C–S–N angles (105–110°) to identify outliers .

- Torsional Analysis : Assess steric effects from the pentyl chain on sulfonamide conformation (e.g., dihedral angles between benzene and sulfonyl groups) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the sulfonamide NH with Boc groups during bromine substitution .

- Catalytic Systems : Use Pd(0) catalysts for Suzuki coupling to retain regioselectivity while minimizing dehalogenation .

- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates (e.g., sulfonic acid byproducts) and adjust reaction parameters .

Q. How do electronic effects of the bromine atom modulate biological activity in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Compare IC₅₀ values against non-brominated analogs (e.g., 2-H or 2-Cl derivatives) to isolate electronic contributions.

- SAR Analysis : Correlate Hammett σₚ values (Br: +0.23) with inhibitory potency in carbonic anhydrase or sulfotransferase assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purity Verification : Perform DSC (Differential Scanning Calorimetry) with >98% pure samples to confirm melting points (expected range: 145–150°C).

- Polymorph Screening : Use solvent-mediated crystallization (e.g., acetonitrile vs. ethyl acetate) to identify metastable forms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.